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Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis of

Bromo-dragonfly hydrochloride, a potent psychedelic substance, as pioneered by the

laboratory of David E. Nichols. It details the initial racemic synthesis and the subsequent more

advanced enantiospecific synthesis of the more active (R)-enantiomer. This document includes

detailed experimental protocols, quantitative pharmacological data, and visual representations

of the synthetic pathways and the primary signaling cascade of the 5-HT2A receptor, the main

target of Bromo-dragonfly. This guide is intended to serve as a valuable resource for

researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction: The Genesis of a Potent Psychedelic
Bromo-dragonfly, or 1-(8-bromobenzo[1,2-b:4,5-b']difuran-4-yl)-2-aminopropane, emerged from

the systematic exploration of phenethylamine hallucinogens by renowned medicinal chemist

David E. Nichols and his research group at Purdue University. The initial synthesis and

pharmacological evaluation were first reported in 1998, with a more refined enantiospecific

synthesis of the more potent (R)-enantiomer described in 2001.[1] The name "Dragonfly" was

inspired by the molecule's distinctive shape with the two furan rings resembling wings.

Bromo-dragonfly is notable for its exceptionally high affinity for the serotonin 5-HT2A receptor,

a key target for classic psychedelics.[1] It also exhibits high affinity for the 5-HT2C receptor and
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moderate affinity for the 5-HT2B receptor.[1] Furthermore, it has been identified as a potent

inhibitor of monoamine oxidase A (MAO-A).[1] These pharmacological properties contribute to

its profound and long-lasting psychoactive effects. This guide will delve into the technical

details of its creation and characterization.

Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological data for Bromo-dragonfly and

its enantiomers.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound 5-HT2A 5-HT2C 5-HT2B Reference

(±)-Bromo-

dragonfly
0.04 0.02 0.19 [1]

(R)-(-)-Bromo-

dragonfly

Higher affinity

than (S)-

enantiomer

Higher affinity

than (S)-

enantiomer

- [1]

(S)-(+)-Bromo-

dragonfly

Lower affinity

than (R)-

enantiomer

Lower affinity

than (S)-

enantiomer

- [1]

Table 2: Functional Activity (EC50, nM)

Compound Assay 5-HT2A Reference

(±)-Bromo-dragonfly
Phosphoinositide (PI)

Hydrolysis
Potent Agonist [2]

(R)-(-)-Bromo-

dragonfly

Phosphoinositide (PI)

Hydrolysis

More potent than (S)-

enantiomer
[2]

(S)-(+)-Bromo-

dragonfly

Phosphoinositide (PI)

Hydrolysis

Less potent than (R)-

enantiomer
[2]
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Synthesis of Bromo-Dragonfly Hydrochloride
The synthesis of Bromo-dragonfly has been approached through two primary routes developed

by Nichols's laboratory: an initial racemic synthesis and a subsequent enantiospecific synthesis

to isolate the more potent (R)-enantiomer.

Racemic Synthesis (Parker et al., 1998)
The first reported synthesis of Bromo-dragonfly hydrochloride was a multi-step process

starting from hydroquinone. The general workflow is outlined below.

Starting Material Key Intermediates Final Product

Hydroquinone 1,4-Bis(2-bromoethoxy)benzeneDialkylation 2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran
Intramolecular Cyclization

4-Formyl-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran
Formylation

4-(2-Nitropropenyl)-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran
Condensation

1-(2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine
Reduction

1-(8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine
Bromination

(±)-Bromo-dragonfly HClAromatization & Salt Formation

Click to download full resolution via product page

Racemic Synthesis Workflow for Bromo-dragonfly Hydrochloride.

Experimental Protocol: Racemic Synthesis

Step 1: 1,4-Bis(2-bromoethoxy)benzene: Hydroquinone is dialkylated with 1,2-

dibromoethane in the presence of a base.

Step 2: 2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran: The bis(bromoethoxy)benzene is

subjected to an intramolecular Friedel-Crafts-type cyclization using a strong acid catalyst.

Step 3: 4-Formyl-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran: The tetrahydrobenzodifuran

ring is formylated using a Vilsmeier-Haack reaction.

Step 4: 4-(2-Nitropropenyl)-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran: The aldehyde is

condensed with nitroethane in the presence of a catalyst such as ammonium acetate.

Step 5: 1-(2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine: The

nitropropene derivative is reduced to the corresponding amine using a reducing agent like
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lithium aluminum hydride.

Step 6: 1-(8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine: The

amine is brominated at the 8-position of the benzodifuran ring system.

Step 7: (±)-Bromo-dragonfly Hydrochloride: The tetrahydrobenzodifuran ring is

aromatized using an oxidizing agent such as DDQ (2,3-dichloro-5,6-dicyanobenzoquinone),

followed by conversion to the hydrochloride salt.

(Note: Detailed reagent quantities, reaction conditions, and purification methods are described

in the original 1998 publication by Parker et al.)

Enantiospecific Synthesis (Chambers et al., 2001)
Recognizing that one enantiomer of a chiral drug is often more active, Nichols's group

developed an enantiospecific synthesis to obtain the more potent (R)-(-)-Bromo-dragonfly.[1]

This route utilizes a chiral starting material, (R)-alanine.

Starting Material Key Intermediates Final Product

(R)-Alanine N-(Trifluoroacetyl)-(R)-alaninoyl chlorideProtection & Acyl Chloride Formation 1-(2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-1-oxo-2-(trifluoroacetamido)propane
Friedel-Crafts Acylation

1-(2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-2-(trifluoroacetamido)propane
Ketone Reduction

1-(8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-2-(trifluoroacetamido)propane
Bromination

(R)-(-)-Bromo-dragonfly HClAromatization, Deprotection & Salt Formation

Click to download full resolution via product page

Enantiospecific Synthesis Workflow for (R)-(-)-Bromo-dragonfly Hydrochloride.

Experimental Protocol: Enantiospecific Synthesis

Step 1: N-(Trifluoroacetyl)-(R)-alaninoyl chloride: (R)-Alanine is protected with a

trifluoroacetyl group, and the carboxylic acid is converted to an acyl chloride.

Step 2: 1-(2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-1-oxo-2-

(trifluoroacetamido)propane: The acyl chloride undergoes a Friedel-Crafts acylation with

2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran.
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Step 3: 1-(2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-2-(trifluoroacetamido)propane:

The ketone is reduced to a methylene group using a reducing agent such as triethylsilane in

trifluoroacetic acid.

Step 4: 1-(8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-2-

(trifluoroacetamido)propane: The tetrahydrobenzodifuran ring is brominated at the 8-position.

Step 5: (R)-(-)-Bromo-dragonfly Hydrochloride: The tetrahydrobenzodifuran ring is

aromatized with DDQ, the trifluoroacetyl protecting group is removed under basic conditions,

and the final product is isolated as the hydrochloride salt.

(Note: Detailed reagent quantities, reaction conditions, and purification methods are described

in the original 2001 publication by Chambers et al.)

Primary Signaling Pathway
Bromo-dragonfly exerts its primary psychedelic effects through its potent agonist activity at the

serotonin 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily

signals through the Gq/11 pathway.
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5-HT2A Receptor Signaling Pathway Activated by Bromo-dragonfly.
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Upon binding of Bromo-dragonfly to the 5-HT2A receptor, the associated Gq/11 protein is

activated. This activation stimulates phospholipase C (PLC), which then hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3

receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺, activates

protein kinase C (PKC). These signaling events ultimately lead to a cascade of downstream

cellular responses, including modulation of neuronal excitability, which are thought to underlie

the profound psychedelic effects of Bromo-dragonfly.

Conclusion
The discovery and synthesis of Bromo-dragonfly hydrochloride by David E. Nichols's

research group represent a significant contribution to the field of psychedelic research. The

development of both racemic and enantiospecific synthetic routes has provided valuable tools

for probing the structure-activity relationships of 5-HT2A receptor agonists. The potent and

complex pharmacology of Bromo-dragonfly underscores the intricate nature of serotonergic

signaling and continues to be a subject of scientific interest. This technical guide provides a

foundational understanding of the chemistry and pharmacology of this remarkable compound

for researchers and professionals in related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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